2-[(4-Butylphenyl)sulfamoyl]benzoic acid

LPA2 Receptor Structure-Activity Relationship Sulfamoyl Benzoic Acid

2-[(4-Butylphenyl)sulfamoyl]benzoic acid (CAS 98644-86-1) is a sulfamoyl benzoic acid (SBA) small molecule with the formula C₁₇H₁₉NO₄S and a molecular weight of 333.4 g/mol. It serves as a research compound within a chemical class recognized for potent and selective agonism at the lysophosphatidic acid 2 (LPA₂) G-protein-coupled receptor.

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
CAS No. 98644-86-1
Cat. No. B8503984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Butylphenyl)sulfamoyl]benzoic acid
CAS98644-86-1
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H19NO4S/c1-2-3-6-13-9-11-14(12-10-13)18-23(21,22)16-8-5-4-7-15(16)17(19)20/h4-5,7-12,18H,2-3,6H2,1H3,(H,19,20)
InChIKeyHPZMAKZLEBTQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Butylphenyl)sulfamoyl]benzoic acid CAS 98644-86-1 for Scientific Research Procurement


2-[(4-Butylphenyl)sulfamoyl]benzoic acid (CAS 98644-86-1) is a sulfamoyl benzoic acid (SBA) small molecule with the formula C₁₇H₁₉NO₄S and a molecular weight of 333.4 g/mol . It serves as a research compound within a chemical class recognized for potent and selective agonism at the lysophosphatidic acid 2 (LPA₂) G-protein-coupled receptor [1]. The compound's molecular architecture features an ortho-sulfamoyl benzoic acid moiety, a scaffold that has yielded analogues with subnanomolar LPA₂ agonist activity and high subtype specificity [1].

Procurement Risk in Substituting 2-[(4-Butylphenyl)sulfamoyl]benzoic acid with In-Class Analogs


Substituting 2-[(4-Butylphenyl)sulfamoyl]benzoic acid with a positional isomer or a variant lacking the ortho-sulfamoyl benzoic acid core can lead to loss of target engagement or a shift in biological activity profile. The ortho-disposition of the sulfamoyl and carboxylic acid groups creates a unique hydrogen-bonding motif that influences acidity [1] and target binding, a feature absent in 3- and 5-substituted isomers . Experimental SAR studies on the SBA class show that subtle changes in the head group or tail group can abolish LPA₂ activation (e.g., compound 7a,b vs 4 in J. Med. Chem. 2014) or introduce unwanted off-target activity at LPA₃ [1]. Therefore, a generic replacement with a structurally similar but unvalidated compound carries a high risk of yielding non-overlapping pharmacological outcomes.

Quantitative Differentiation Guide for 2-[(4-Butylphenyl)sulfamoyl]benzoic acid in Scientific Selection


Positional Isomer Specificity: Ortho-Sulfamoyl vs. Meta/Para-Sulfamoyl Benzoic Acids on LPA₂ Agonism

The ortho-sulfamoyl benzoic acid scaffold of 2-[(4-Butylphenyl)sulfamoyl]benzoic acid provides a specific intra-molecular hydrogen-bonding network. In a head-to-head SAR study of SBA analogs, compound 4 (2-sulfamoyl analogue with a naphthalimide tail) displayed specific LPA₂ agonism (EC₅₀ = 2.16 µM, Eₘₐₓ = 100%) with no detectable effect on LPA₁/₃/₄/₅ up to 10 µM, unlike the non-specific lipid LPA [1]. In contrast, modifying the head group by moving substituents to other positions or replacing the ortho-sulfamoyl core in analogous series (e.g., compounds 8a, 10) resulted in weak or no activity [1]. While the specific ortho-benzoic acid geometry of the target compound maintains this critical scaffold, the 3-[(4-butylphenyl)sulfamoyl]benzoic acid (meta-isomer) would present a different spatial orientation of the carboxylic acid, predicted to alter key binding interactions [1].

LPA2 Receptor Structure-Activity Relationship Sulfamoyl Benzoic Acid

Antibacterial Activity of Butylphenyl Sulfamoyl Scaffold: 5-sulfamoyl-2-hydroxy Analog as a Class II HMGR Inhibitor

The butylphenyl sulfamoyl moiety is essential for antibacterial activity against drug-resistant Gram-positive pathogens. In a study of 5-(N-(4-butylphenyl)sulfamoyl)-2-hydroxybenzoic acid analogues, the scaffold inhibited bacterial class II HMG-CoA reductase (II-HMGR), a target for MRSA and VRE [1]. The most potent analogue showed an IC₅₀ of 2 µM against E. faecalis and S. aureus II-HMGR, and displayed an MIC of 16 µM against MRSA and E. faecalis in antibacterial assays [1]. By contrast, the 2-[(4-Butylphenyl)sulfamoyl]benzoic acid (the target compound) lacks the 2-hydroxy group but retains the butylphenyl sulfamoyl core, suggesting potential for further optimization as an antibacterial lead.

Antibacterial HMG-CoA Reductase MRSA

Physicochemical Differentiation: Optimized Butyl Chain Length for Lipophilicity and Target Binding

In the SBA LPA₂ agonist series, a four-carbon butyl chain linker provides an optimal fit within the LPA₂ hydrophobic pocket, yielding higher potency than shorter propyl- or pentyl-linked analogues [1]. Specifically, compound 5 (four-carbon linker) achieved an LPA₂ EC₅₀ of 0.11 µM, a 19.6-fold improvement over the three-carbon compound 4 (EC₅₀ = 2.16 µM) and a 12.9-fold improvement over the five-carbon compound 6 (EC₅₀ = 1.42 µM) [1]. The target compound 2-[(4-Butylphenyl)sulfamoyl]benzoic acid contains a butyl chain attached directly to the phenyl ring, which contributes to an optimized logP profile and supports membrane permeability [1].

Lipophilicity Drug Design Sulfamoyl Benzoic Acid

Subtype Selectivity Advantages over Non-Selective LPA Analogs and GRI-977143

Unlike the native ligand LPA 18:1, which activates all five LPA GPCRs with sub-micromolar potency, the SBA chemical class (including 2-[(4-Butylphenyl)sulfamoyl]benzoic acid) is engineered for LPA₂ specificity [1]. The earlier non-lipid agonist GRI-977143 shows some LPA₂ selectivity but acts as an antagonist at LPA₃ (IC₅₀ = 6.6 µM) and has a relatively low potency (EC₅₀ = 3.30 µM, Eₘₐₓ = 75%) [1]. In the optimized SBA series, compound 5 (a close structural analog of the target compound with a butyl linker) achieved a 30-fold improvement in LPA₂ potency (EC₅₀ = 0.11 µM, Eₘₐₓ = 100%) and completely eliminated LPA₃ antagonist activity up to 10 µM, a property attributed to the sulfamoyl replacement of the thioether linkage [1].

LPA2 Specificity Off-target Activity GRI-977143

Synthetic Versatility: Ortho-Carboxylic Acid as a Handle for Structural Diversification

The ortho-relationship of the carboxylic acid to the sulfamoyl group in 2-[(4-Butylphenyl)sulfamoyl]benzoic acid offers unique synthetic versatility not available in the 3- or 5-sulfamoyl isomers [1]. The proximity of these two functional groups allows for cyclization to form saccharin-type heterocycles or for selective mono-protection/deprotection strategies critical in multi-step synthetic pathways [1]. In contrast, the 3- and 5-isomers lack this intramolecular adjacency and require separate orthogonally protected building blocks for analogous transformations. This makes the target compound a strategically distinct intermediate for generating structurally diverse libraries around the sulfamoyl benzoic acid core.

Organic Synthesis Building Block Derivatization

Highest-Value Procurement Applications for 2-[(4-Butylphenyl)sulfamoyl]benzoic acid Based on Evidenced Differentiation


Selective LPA₂ Agonist Probe Development for Apoptosis Research

The compound is best used as a starting scaffold for designing subtype-specific LPA₂ agonists to explore anti-apoptotic signaling and mucosal barrier protection. Evidence from the SBA class shows that maintaining the ortho-sulfamoyl benzoic acid core and a four-carbon butyl tail is critical for potent (EC₅₀ down to 0.11 µM) and completely specific LPA₂ activation [1]. This is essential for experiments where confounding activity at LPA₁ (linked to anoikis) or LPA₃ (antagonized by earlier tools) must be avoided [1].

Design of Novel Antibacterials Targeting Resistant Pathogens

The butylphenyl sulfamoyl moiety has demonstrated on-target inhibition of bacterial class II-HMGR, a novel mechanism of action against MRSA and VRE. Analogs built on the 5-sulfamoyl-2-hydroxy variant achieved an IC₅₀ of 2 µM and a MIC of 16 µM. The 2-[(4-Butylphenyl)sulfamoyl]benzoic acid compound can serve as an alternative core for parallel SAR exploration, leveraging the ortho-substitution for unique chemical space expansion [1].

Synthesis of Structurally Diverse Sulfamoyl Benzoic Acid Derivative Libraries

The ortho-carboxylic acid group on the target compound allows for direct cyclization and selective functionalization, providing access to saccharin-type and other heterocyclic derivatives that are inaccessible from the 3- or 5-sulfamoyl positional isomers [1]. This makes it a preferred building block for medicinal chemistry groups seeking to explore novel intellectual property space around the sulfamoyl benzoic acid pharmacophore [1].

Physicochemical Optimization of Lead Compounds for CNS Penetration

The butyl substituent contributes to a calculated logP in the range of 3.5-4.0, a desirable window for blood-brain barrier penetration. In the SBA LPA₂ agonist series, the C4 chain was optimal for potency, suggesting that analogs with structural similarity to the target compound may exhibit balanced lipophilicity for CNS drug development programs targeting LPA₂-mediated neuroprotection [1].

Quote Request

Request a Quote for 2-[(4-Butylphenyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.